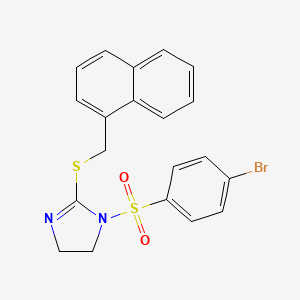

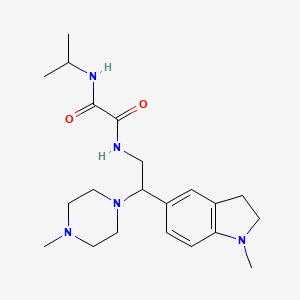

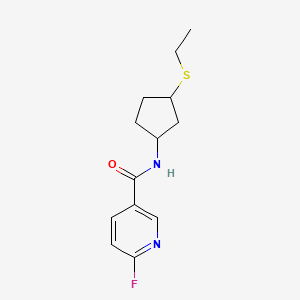

N-(2-(thiophen-3-yl)benzyl)pivalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Metabolic Pathways and Anti-inflammatory Applications

Identification of Metabolites in Human Liver Microsomes : A study on KRO-105714, a compound related to N-(2-(thiophen-3-yl)benzyl)pivalamide, highlighted its metabolic pathways in human liver microsomes. This compound, which has anti-atopic dermatitis activity, undergoes metabolism primarily through CYP3A4-mediated processes, leading to the formation of several metabolites. The research provides insights into the compound's potential therapeutic applications and its metabolic stability, which is crucial for developing anti-inflammatory drugs (Min Song et al., 2014).

Catalytic Reactions and Synthesis

Rh(III)-catalyzed C-H Amination : Another study demonstrated the Rh(III)-catalyzed direct C-H amination of N-pivaloyloxy benzamides, suggesting a method for selective mono- and diamination to produce valuable benzamide or aminoaniline derivatives. This catalytic process, which operates at room temperature, showcases the versatility of pivalamide derivatives in facilitating complex chemical transformations, potentially applicable to the synthesis of pharmaceuticals and organic materials (Christoph Grohmann et al., 2012).

Material Science and Gas Transport

Polymer of Intrinsic Microporosity Incorporating Thioamide Functionality : A novel polymer incorporating thioamide functionality was developed to explore gas transport properties. The study on this polymer, which involves a postmodification process to introduce thioamide groups, revealed changes in the material's BET surface area and solubility, impacting its gas permeability and selectivity. This research underscores the potential of incorporating specific functionalities like thioamide into polymers to tailor their physical and chemical properties for applications in gas separation technologies (Christopher R. Mason et al., 2011).

Directed Lithiation and Chemical Synthesis

Variation in the Site of Lithiation : Exploring the lithiation of N-(2-(2-methylphenyl)ethyl)pivalamide and similar derivatives, a study highlighted the unexpected sites of lithiation and its implications for synthesizing substituted derivatives. The findings from this research provide valuable insights into directed lithiation processes, which are critical for designing synthetic routes to complex organic compounds. This work emphasizes the nuanced understanding required to manipulate lithiation sites for targeted chemical synthesis (Keith Smith et al., 2012).

Propriétés

IUPAC Name |

2,2-dimethyl-N-[(2-thiophen-3-ylphenyl)methyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NOS/c1-16(2,3)15(18)17-10-12-6-4-5-7-14(12)13-8-9-19-11-13/h4-9,11H,10H2,1-3H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNKICXVGVYCDLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC1=CC=CC=C1C2=CSC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(thiophen-3-yl)benzyl)pivalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2356081.png)

![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2356083.png)

![2-[(4-benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2356085.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-chlorobenzoate](/img/structure/B2356094.png)

![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]-N-cycloheptylacetamide](/img/structure/B2356101.png)

![3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2356102.png)